

Application Notes and Protocols for Grifolic Acid Extraction from Albatrellus confluens

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Compound of Interest		
Compound Name:	Grifolic acid	
Cat. No.:	B1672146	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grifolic acid is a meroterpenoid natural product first isolated from the edible mushroom Albatrellus confluens.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Grifolic acid is a selective partial agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120, which is involved in various physiological processes, including the regulation of inflammation and metabolism.[1][2] [3] Research has demonstrated its potential as an anti-inflammatory, anticancer, and antibacterial agent.[2][4][5] For instance, it has been shown to induce cell death in osteosarcoma cells and inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[2][4] These properties make grifolic acid a promising candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of **grifolic acid** from the fruiting bodies of Albatrellus confluens. The methodology is based on solvent extraction followed by liquid-liquid partitioning and chromatographic separation.

Data Presentation

Table 1: Quantitative Data on Solvent Extraction of Bioactive Compounds from Fungal Sources



Parameter	Solvent System	Yield/Activity	Source
Initial Extraction	80% Methanol in Water	11.6 g crude extract from 375 g frozen fruiting bodies	[6]
Solvent Partitioning (Anthelmintic Activity)	n-hexane	72.3 ± 3.4% killing rate of C. elegans at 500 μg/mL	[6]
Chloroform	62.8 ± 4.5% killing rate of C. elegans at 500 μg/mL	[6]	
Ethyl acetate	75 ± 3.5% killing rate of C. elegans at 500 μg/mL	[6]	

Note: The yields and activities presented are based on the extraction of total bioactive compounds from Albatrellus confluens, within which **grifolic acid** is a constituent. Specific yield for **grifolic acid** was not detailed in the provided search results.

Experimental Protocols Preparation of Fungal Material

- Collection and Identification: Collect fresh fruiting bodies of Albatrellus confluens. Ensure proper identification to avoid confusion with other related species.
- Cleaning and Storage: Clean the mushrooms to remove any debris. The fruiting bodies can be used fresh or frozen for later use. For long-term storage, freezing at -20°C is recommended.[3]
- Homogenization: Prior to extraction, the fresh or frozen fruiting bodies should be macerated or blended into a fine paste to increase the surface area for solvent penetration.

Extraction of Grifolic Acid

This protocol is based on a bioassay-guided isolation of compounds from Albatrellus confluens.



- Initial Solvent Extraction:
 - Place 375 g of frozen and macerated Albatrellus confluens fruiting bodies into a large container.
 - Add 400 mL of 80% methanol in water.
 - Sonciate the mixture for 15 minutes to facilitate cell disruption and extraction of metabolites.
 - Repeat the extraction process three times with fresh solvent each time.
 - Combine the methanol extracts.[6]
- Solvent Evaporation:
 - Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator. The water bath should be maintained at 40°C to prevent degradation of thermolabile compounds.[6]

Purification of Grifolic Acid

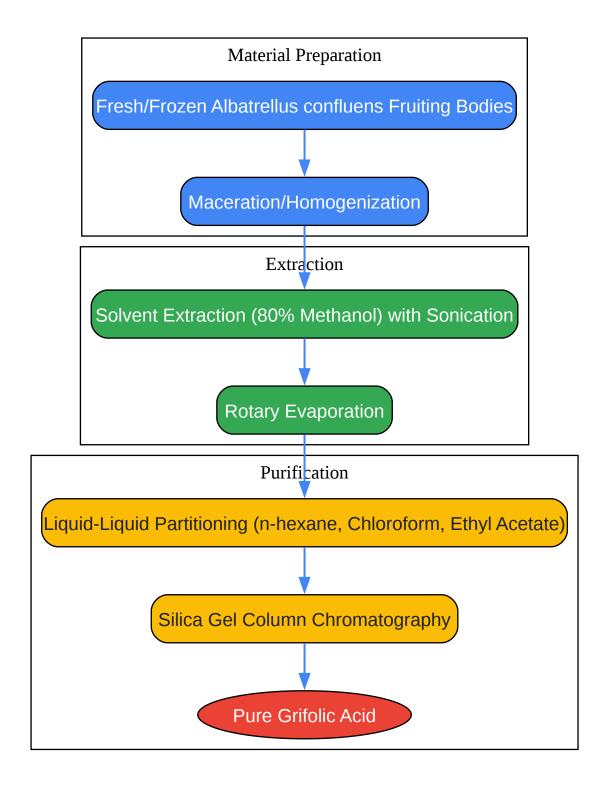
- · Liquid-Liquid Partitioning:
 - Redissolve the crude extract (approximately 11.6 g) in 100 mL of distilled water.
 - Perform sequential partitioning of the aqueous solution with different organic solvents to separate compounds based on their polarity.
 - First, partition with n-hexane (2 x 200 mL). Separate the n-hexane layer.
 - Next, partition the remaining aqueous layer with chloroform (2 x 200 mL). Separate the chloroform layer.
 - Finally, partition the remaining aqueous layer with ethyl acetate (2 x 200 mL). Separate the ethyl acetate layer.



- Grifolic acid, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
- · Chromatographic Separation:
 - Concentrate the ethyl acetate fraction to dryness.
 - The residue is then subjected to column chromatography for further purification.
 - Stationary Phase: Silica gel (60-120 mesh size).
 - Mobile Phase: A gradient of chloroform and methanol can be used, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 90:10, 80:20, etc.).
 - Collect fractions and monitor the presence of grifolic acid using Thin Layer
 Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Combine the fractions containing pure grifolic acid and evaporate the solvent.

Mandatory Visualization

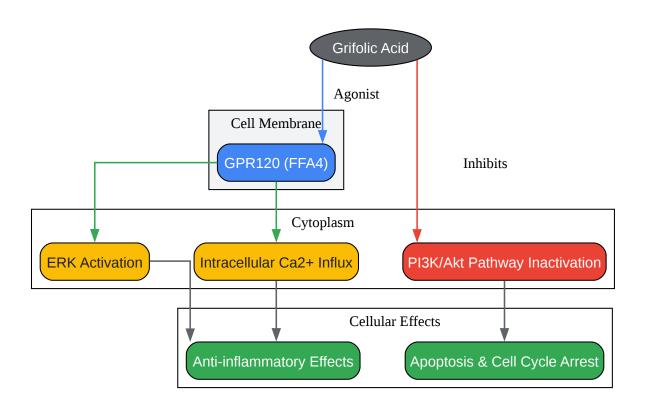




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Caption: Experimental workflow for the extraction and purification of **grifolic acid**.





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Caption: Signaling pathway of grifolic acid via GPR120 and other targets.

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